Vancomycin vs. Teicoplanin: Narrower MIC Distribution and Lower MIC90 Against HA-MRSA Clinical Isolates
In a multicenter prospective observational study of 190 healthcare-associated MRSA (HA-MRSA) bloodstream isolates, vancomycin demonstrated a narrower MIC distribution (0.5–2 μg/mL) compared to teicoplanin (0.5–8 μg/mL). The MIC90 for vancomycin was 1.5 μg/mL, whereas teicoplanin exhibited an MIC90 of 6 μg/mL, representing a 4-fold higher concentration required to inhibit 90% of isolates [1]. The MIC50 values similarly differed: vancomycin 1.5 μg/mL versus teicoplanin 3 μg/mL. This tighter MIC distribution around lower values indicates more predictable and consistent in vitro potency across the isolate population.
| Evidence Dimension | MIC range, MIC50, and MIC90 against HA-MRSA clinical isolates |
|---|---|
| Target Compound Data | MIC range: 0.5–2 μg/mL; MIC50: 1.5 μg/mL; MIC90: 1.5 μg/mL |
| Comparator Or Baseline | Teicoplanin: MIC range: 0.5–8 μg/mL; MIC50: 3 μg/mL; MIC90: 6 μg/mL |
| Quantified Difference | MIC90 difference: 4-fold higher for teicoplanin; MIC50 difference: 2-fold higher for teicoplanin; MIC range: 4-fold wider for teicoplanin |
| Conditions | 190 HA-MRSA bloodstream isolates; MIC determined by Etest; 15 Korean teaching hospitals; February 2010–July 2011 |
Why This Matters
Procurement decisions for susceptibility testing or research on MRSA should consider that vancomycin maintains narrower MIC distributions and lower MIC90 values than teicoplanin, which may influence experimental design when comparing glycopeptide potency or establishing breakpoints.
- [1] Yoon YK, Park DW, Sohn JW, et al. Multicenter prospective observational study of the comparative efficacy and safety of vancomycin versus teicoplanin in patients with health care-associated methicillin-resistant Staphylococcus aureus bacteremia. Antimicrobial Agents and Chemotherapy. 2014;58(1):317-324. View Source
